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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine

receptor.[1][2] This document provides detailed application notes and protocols for key in vitro

assays to characterize the pharmacological and pharmacokinetic properties of LAS101057.

The A2B receptor, a G protein-coupled receptor, is activated by adenosine at high

concentrations, typically under conditions of cellular stress or inflammation. Its activation

triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the

release of pro-inflammatory mediators such as interleukin-6 (IL-6).[1] LAS101057 effectively

blocks this pathway, making it a potential therapeutic agent for inflammatory diseases like

asthma.[1]

Data Presentation
The following tables summarize the quantitative data from in vitro studies of LAS101057.

Table 1: In Vitro Potency and Selectivity of LAS101057
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Assay Species
Cell
Line/Syste
m

Agonist Parameter Value

A2B

Receptor

Binding

Human

CHO cells

expressing

human A2B

receptor

[3H]-DPCPX Ki (nM) 18 ± 4

cAMP

Production
Human

CHO cells

expressing

human A2B

receptor

NECA IC50 (nM) 120 ± 21

cAMP

Production
Mouse

CHO cells

expressing

mouse A2B

receptor

NECA IC50 (nM) 512 ± 67

IL-6 Release Human

Primary

Dermal

Fibroblasts

NECA
% Inhibition

@ 100 nM
67 ± 2

General

Selectivity
-

>340

enzymes,

receptors,

channels,

and

transporters

-
Fold

Selectivity
>400

Table 2: In Vitro ADME Profile of LAS101057
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Assay Species System Parameter Value

Caco-2

Permeability
-

Caco-2 cell

monolayer
Papp (10-6 cm/s) >30

P-glycoprotein

Substrate
- - Efflux Ratio Not a substrate

Microsomal

Stability
Rat

Liver

Microsomes

% Turnover (30

min)
Low

Microsomal

Stability
Human

Liver

Microsomes

% Turnover (30

min)
Low

Plasma Protein

Binding
Mouse Plasma % Bound 82

Plasma Protein

Binding
Rat Plasma % Bound 82

Plasma Protein

Binding
Dog Plasma % Bound 79

Plasma Protein

Binding
Human Plasma % Bound 89

Signaling Pathway
LAS101057 acts as an antagonist at the A2B adenosine receptor. Under pathophysiological

conditions, elevated adenosine levels activate the A2B receptor, a Gs protein-coupled receptor.

This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP

(cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn

phosphorylates and activates the cAMP response element-binding protein (CREB). Activated

CREB translocates to the nucleus and promotes the transcription of pro-inflammatory genes,

such as IL-6. LAS101057 blocks the initial step of this cascade by preventing adenosine from

binding to the A2B receptor.
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Caption: LAS101057 antagonizes the A2B receptor signaling pathway.

Experimental Protocols
Radioligand Binding Assay for A2B Adenosine Receptor
Objective: To determine the binding affinity of LAS101057 for the human A2B adenosine

receptor.

Materials:

CHO-K1 cells stably expressing the human A2B adenosine receptor

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4

Adenosine deaminase (ADA)

[3H]-DPCPX (radioligand)

Non-specific binding control: 8-p-sulfophenyltheophylline (8-SPT)

LAS101057 stock solution
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Scintillation cocktail

96-well filter plates and vacuum manifold

Procedure:

Prepare cell membranes from CHO-K1-hA2B cells.

Incubate cell membranes (20 µg protein) with 2 U/mL adenosine deaminase for 30 minutes

at 37°C in assay buffer.

Add increasing concentrations of LAS101057 to the wells of a 96-well plate.

Add [3H]-DPCPX to a final concentration of 2 nM.

For non-specific binding, add 8-SPT to a final concentration of 100 µM.

Initiate the binding reaction by adding the pre-treated cell membranes.

Incubate for 60 minutes at room temperature.

Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.

Calculate Ki values using the Cheng-Prusoff equation.
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Caption: Workflow for the A2B radioligand binding assay.
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Functional Antagonism: cAMP Assay
Objective: To measure the ability of LAS101057 to inhibit agonist-induced cAMP production in

cells expressing the human or mouse A2B receptor.

Materials:

CHO-K1 cells stably expressing either human or mouse A2B receptors

Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

Agonist: 5'-(N-Ethylcarboxamido)adenosine (NECA)

cAMP assay kit (e.g., HTRF-based)

LAS101057 stock solution

384-well plates

Procedure:

Seed CHO-K1-A2B cells into 384-well plates and culture overnight.

Wash the cells with stimulation buffer.

Add increasing concentrations of LAS101057 to the cells and incubate for 15 minutes at

37°C.

Add NECA to a final concentration that elicits a submaximal response (EC80).

Incubate for 30 minutes at 37°C.

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's

instructions for the cAMP assay kit.

Plot the concentration-response curve for LAS101057 and determine the IC50 value.
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Caption: Workflow for the functional cAMP antagonism assay.
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IL-6 Release Assay
Objective: To assess the effect of LAS101057 on agonist-induced IL-6 release from human

primary dermal fibroblasts.

Materials:

Human primary dermal fibroblasts

Cell culture medium (e.g., DMEM with 10% FBS)

Agonist: NECA

LAS101057 stock solution

IL-6 ELISA kit

24-well plates

Procedure:

Seed human primary dermal fibroblasts in 24-well plates and allow them to adhere.

Starve the cells in serum-free medium for 24 hours.

Pre-treat the cells with increasing concentrations of LAS101057 for 30 minutes.

Stimulate the cells with NECA (10 µM) for 24 hours.

Collect the cell culture supernatants.

Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the

manufacturer's protocol.

Calculate the percentage inhibition of NECA-induced IL-6 release by LAS101057.

Caco-2 Permeability Assay
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Objective: To evaluate the intestinal permeability of LAS101057 as a predictor of oral

absorption.

Materials:

Caco-2 cells

Transwell inserts (e.g., 12-well format)

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

LAS101057 stock solution

LC-MS/MS system for quantification

Procedure:

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent

monolayer.

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

Wash the monolayers with transport buffer.

Add LAS101057 (12.5 µM) to the apical (A) side of the monolayer.

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral

(B) side.

To assess efflux, add LAS101057 to the basolateral side and collect samples from the apical

side.

Quantify the concentration of LAS101057 in the samples using LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp =

(dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the

monolayer, and C0 is the initial concentration in the donor compartment.
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Conclusion
The provided protocols outline the essential in vitro assays for the characterization of

LAS101057. These assays are crucial for determining the compound's potency, selectivity,

mechanism of action, and pharmacokinetic properties. The data generated from these

experiments are fundamental for the preclinical evaluation of LAS101057 and its potential

development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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